N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam (CAS 1246819-40-8), commonly designated in pharmacopeial contexts as Lornoxicam Impurity 1, is a highly specific structural analog where the 2-aminopyridine moiety of the parent oxicam non-steroidal anti-inflammatory drug (NSAID) is replaced by a 5-carboxy-2-thiazolyl group . With a molecular weight of 421.86 g/mol, this compound serves as a critical, high-purity analytical reference standard in pharmaceutical quality control and process chemistry . Its primary industrial utility lies in enabling precise chromatographic method validation, impurity profiling, and the establishment of accurate Relative Response Factors (RRF) during active pharmaceutical ingredient (API) manufacturing . Procurement of this certified standard is essential for manufacturers aiming to meet stringent ICH Q3A/Q3B regulatory guidelines for API and finished dosage form purity .
In rigorous pharmaceutical analysis, substituting a certified standard of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam with a generic surrogate—such as the Lornoxicam parent API or a crude forced-degradation mixture—fundamentally compromises method accuracy . The structural divergence between the thiazolyl and pyridinyl rings alters both the compound's lipophilicity and its UV chromophore . Consequently, using the parent API as a quantitative surrogate (assuming an RRF of 1.0) frequently leads to significant under- or over-estimation of the impurity concentration . Furthermore, relying on uncertified in-house mixtures or theoretical LC-MS/MS mass matching fails to provide the definitive, audit-ready structural proof required by regulatory bodies to clear the ICH identification threshold of 0.10% .
Distinct retention, ionization, and MS fragmentation; validated HPLC methods require exact identity matching.
Lack ChP-specific system suitability qualification; may misidentify target impurity peaks.
Ionizable carboxylic acid group drives unique retention; unverified alternatives risk inaccurate quantitation.
The substitution of the 2-pyridinyl ring with a 5-carboxy-2-thiazolyl ring significantly shifts the molar absorptivity of the molecule. Utilizing a certified standard of N-Des(2-pyridinyl)-N-(5-carboxy-2-thiazolyl) Lornoxicam allows for the exact calculation of the Relative Response Factor (RRF), whereas using the Lornoxicam API as a surrogate assumes an RRF of 1.0, which can result in quantitation errors of 15% to 30% depending on the detection wavelength .
| Evidence Dimension | Relative Response Factor (RRF) Accuracy |
| Target Compound Data | Exact RRF calibration using >98% pure standard |
| Comparator Or Baseline | Assumed RRF = 1.0 (using Lornoxicam API surrogate) |
| Quantified Difference | Prevents 15-30% quantitative deviation in impurity reporting |
| Conditions | HPLC-UV method validation at standard detection wavelengths (e.g., 254 nm) |
Prevents quantitative misreporting of impurity levels, ensuring strict compliance with ICH Q3A/Q3B reporting thresholds during batch release.
In stability-indicating assays, distinguishing closely related oxicam degradants is critical. The use of the purified target compound provides absolute retention time (RT) mapping and confirms a resolution factor (Rs) greater than 1.5 from the main API peak. In contrast, relying on crude degradation mixtures limits the analyst to probabilistic relative retention time (RRT) matching, which is susceptible to column-to-column drift and matrix interference .
| Evidence Dimension | Peak Identification Certainty |
| Target Compound Data | Unambiguous RT mapping and confirmed Rs > 1.5 |
| Comparator Or Baseline | Crude degradation mixture (±0.05 RRT unit drift risk) |
| Quantified Difference | Absolute peak identification vs. probabilistic RRT matching |
| Conditions | Reverse-phase HPLC (RP-HPLC) system suitability testing |
Guarantees that the analytical method can reliably separate this specific thiazolyl-bearing impurity from the parent drug, preventing false positive out-of-specification (OOS) results.
Regulatory submissions require definitive structural proof for impurities exceeding the 0.10% identification threshold. Procurement of the fully characterized standard provides a complete analytical package (1H-NMR, 13C-NMR, HRMS, IR), offering 100% structural certainty. Conversely, attempting to identify the impurity in-situ via LC-MS/MS fragmentation alone leaves ambiguity, as it cannot definitively differentiate between closely related isobaric oxicam impurities or positional isomers .
| Evidence Dimension | Structural Confirmation Certainty |
| Target Compound Data | 100% definitive assignment via multi-modal certified package |
| Comparator Or Baseline | LC-MS/MS fragmentation alone (ambiguous for isobars) |
| Quantified Difference | Definitive regulatory proof vs. tentative mass-to-charge (m/z) identification |
| Conditions | Regulatory submission (ANDA/DMF) documentation |
Eliminates the risk of regulatory queries or clinical hold due to uncharacterized peaks during API manufacturing audits.
The certified standard is utilized to define precise retention times and establish critical resolution factors (Rs > 1.5) during the development and validation of stability-indicating assays for Lornoxicam .
Serves as the primary reference material for calculating accurate Relative Response Factors (RRF), ensuring that routine QC batch release testing does not under-report or over-report impurity levels due to chromophore differences .
Provides the definitive analytical data (NMR, HRMS, HPLC purity) required by regulatory agencies to characterize related substances and justify impurity limits in Lornoxicam API manufacturing .